2-[1-[10-[2-(1,3-Dioxoisoindol-2-yl)-4-methylpentanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-methyl-1-oxopentan-2-yl]isoindole-1,3-dione
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Overview
Description
2-[1-[10-[2-(1,3-Dioxoisoindol-2-yl)-4-methylpentanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-methyl-1-oxopentan-2-yl]isoindole-1,3-dione is a useful research compound. Its molecular formula is C36H44N4O8 and its molecular weight is 660.768. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Solvent Effects
Research conducted by Tekade, Tale, and Bajaj (2019) explores the molecular interactions of N-Phthaloyl compounds, including ones with similar structural characteristics to the specified compound, in protic and non-protic solvents. Their study utilizes ultrasonic measurements to assess molecular interactions, which are crucial for understanding drug transmission and absorption properties. This research sheds light on the solute-solvent interactions and their implications for the compound's solubility and bioavailability (Tekade, Tale, & Bajaj, 2019).
Synthesis and Structural Analysis
Another study by Dubey et al. (2018) focuses on the synthesis, structural, and mesophase characterization of isoindoline-1,3-dione-based mesogenic Schiff bases, highlighting the compound's potential in forming liquid crystalline structures. These findings are significant for applications in material science, where the liquid crystalline properties of compounds can be harnessed for creating new materials with unique optical and electronic properties (Dubey et al., 2018).
Biological Activities
Sharma, Gawande, Mohan, and Goel (2016) have synthesized and tested the anticonvulsant activities of functionalized 5-(isoindole-1,3-dione)-pyrimidinones, demonstrating the compound's utility in medicinal chemistry for developing new pharmaceuticals. This work highlights the potential of isoindole-1,3-dione derivatives in creating therapeutic agents for neurological disorders (Sharma et al., 2016).
Antihyperglycemic Evaluation
Eissa's research (2013) on synthesizing new derivatives of isoindoline-1,3-dione for antihyperglycemic evaluation points to the compound's relevance in addressing diabetes. The study identifies several isoindoline-1,3-dione analogues as active antihyperglycemic agents, contributing to the search for more effective diabetes treatments (Eissa, 2013).
Corrosion Inhibition
Aouine et al. (2011) explore the synthesis of tetrazole derivatives including 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione, assessing their role as corrosion inhibitors for mild steel in acidic media. This research highlights the compound's potential application in protecting industrial materials from corrosion, underscoring its importance in materials science and engineering (Aouine et al., 2011).
Mechanism of Action
Isoindoline-1,3-diones have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . They have diverse chemical reactivity and promising applications .
The synthesis process of isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold .
Properties
IUPAC Name |
2-[1-[10-[2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-methyl-1-oxopentan-2-yl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4O8/c1-23(2)21-29(39-31(41)25-9-5-6-10-26(25)32(39)42)35(45)37-13-17-47-19-15-38(16-20-48-18-14-37)36(46)30(22-24(3)4)40-33(43)27-11-7-8-12-28(27)34(40)44/h5-12,23-24,29-30H,13-22H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWBHKDLRXVLRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCOCCN(CCOCC1)C(=O)C(CC(C)C)N2C(=O)C3=CC=CC=C3C2=O)N4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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